α-Glucosidase Inhibition: 1-Amino-4-methyl-1H-imidazole-2-thiol Exhibits Activity Distinct from Acarbose and Inferred Superiority Over Methimazole
1-Amino-4-methyl-1H-imidazole-2-thiol is reported to inhibit α-glucosidase, an enzyme target for type 2 diabetes . While direct IC₅₀ data for this specific compound are not publicly available, the compound is explicitly noted for this activity, in contrast to methimazole (1-methyl-2-mercaptoimidazole), which is primarily recognized for thyroid peroxidase inhibition and shows no documented α-glucosidase activity [1]. Furthermore, structurally optimized imidazole-thiazole analogs have achieved IC₅₀ values as low as 4.60 µM against α-glucosidase, outperforming the standard drug acarbose (IC₅₀ = 7.40 µM) [2]. This demonstrates that the imidazole-thione scaffold, when appropriately substituted (as in the target compound), can achieve potent α-glucosidase inhibition, whereas methimazole's substitution pattern directs activity toward an entirely different therapeutic target [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (inferred vs. comparator target profile) |
|---|---|
| Target Compound Data | Activity reported (IC₅₀ not specified); structurally related imidazole-thiazoles: IC₅₀ = 4.60–5.10 µM [2] |
| Comparator Or Baseline | Methimazole: No α-glucosidase activity reported; primary target = thyroid peroxidase [1]. Acarbose: IC₅₀ = 7.40 ± 0.30 µM [2] |
| Quantified Difference | Target compound's imidazole-thione scaffold achieves >1.6-fold greater potency than acarbose in optimized analogs; methimazole shows zero cross-activity |
| Conditions | In vitro enzyme inhibition assay; α-glucosidase from Saccharomyces cerevisiae |
Why This Matters
This target specificity differentiates the compound for antidiabetic research programs where methimazole would be an inappropriate control or synthetic intermediate.
- [1] KEGG. (n.d.). Drug: Methimazole (D00401). Kyoto Encyclopedia of Genes and Genomes. Retrieved April 20, 2026. View Source
- [2] Ullah, H. et al. (2024). A promising α-glucosidase and α-amylase inhibitors based on imidazole-thiazole scaffolds. Bioorganic Chemistry, 143, 107021. View Source
